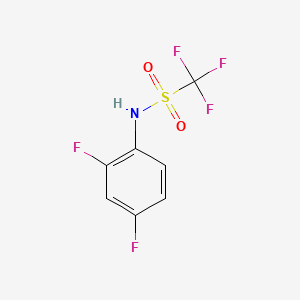

N-(2,4-Difluorophenyl)-1,1,1-trifluoromethanesulfonamide

Vue d'ensemble

Description

N-(2,4-Difluorophenyl)-1,1,1-trifluoromethanesulfonamide is a compound that belongs to the class of trifluoromethanesulfonamides, which are characterized by the presence of a trifluoromethanesulfonyl group attached to an amine. These compounds are known for their strong electron-withdrawing properties and acidity, making them of interest in various chemical reactions and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of trifluoromethanesulfonamides can be achieved through different methods. For instance, the reaction of N-hydroxymethylphthalimide with trifluoromethanesulfonic acid (triflic acid) at room temperature can yield α-amidomethylated products, which suggests a potential pathway for the synthesis of related trifluoromethanesulfonamides . Additionally, the synthesis of N-alkenylsubstituted trifluoromethanesulfonamide has been reported, which involves the dehydrobromination of a brominated precursor . These methods indicate the versatility and reactivity of trifluoromethanesulfonamides under various conditions.

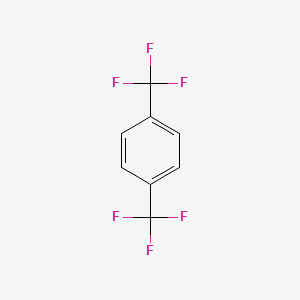

Molecular Structure Analysis

The molecular structure of trifluoromethanesulfonamides can be complex and is often studied using spectroscopic methods and quantum-chemical calculations. For example, N-trifluoromethylsulfonyl-substituted guanidines have been synthesized and their structure probed by NMR and IR spectroscopy, as well as DFT calculations . These studies provide insights into the electronic environment of the trifluoromethanesulfonyl group and its influence on the overall molecular structure.

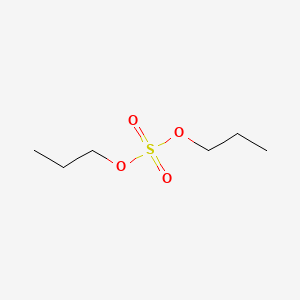

Chemical Reactions Analysis

Trifluoromethanesulfonamides participate in a variety of chemical reactions. They can act as strong NH acids, which allows for further functionalization at the nitrogen atom . The reactivity of these compounds can be harnessed to create structures with superstrong electron-withdrawing groups, as demonstrated by the synthesis of N-(trifluoromethylsulfonyl)trifluoromethanesulfonimidoyl fluoride, a key agent in the preparation of such compounds . Moreover, reactions with carbodiimides have been shown to form N-trifluoromethanesulfonyl-2,4-dialkyl-1,2,4-thiadiazetidin-3-imine 1-oxides, indicating the potential for cycloaddition reactions .

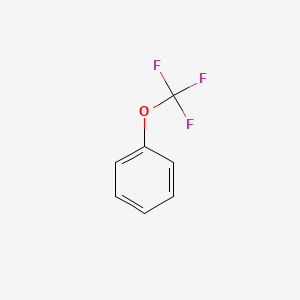

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethanesulfonamides are influenced by the strong electron-withdrawing trifluoromethanesulfonyl group. This group imparts strong acidic properties to the compounds, which can be exploited in various chemical transformations. The stability and reactivity of these compounds can be modulated by substituents on the nitrogen atom, as seen in the synthesis of unsaturated NH trifluoromethanesulfonamide . The presence of fluorine atoms contributes to the unique properties of these molecules, such as their acidity and reactivity in organic synthesis.

Applications De Recherche Scientifique

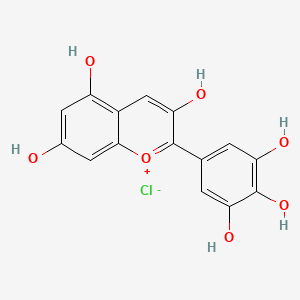

Environmental Monitoring and Public Health

N-(2,4-Difluorophenyl)-1,1,1-trifluoromethanesulfonamide belongs to the class of polyfluoroalkyl chemicals (PFCs) which have been extensively used in various commercial applications. Studies have indicated the widespread exposure of the general U.S. population to PFCs, raising concerns about their potential health impacts. Calafat et al. (2007) noted the presence of several PFCs, including perfluorooctane sulfonic acid (PFOS) and perfluorooctanoic acid (PFOA), in more than 98% of sampled individuals, suggesting prevalent exposures to these chemicals in the U.S. population Calafat et al., 2007. The study also highlighted significant variations in the concentration of these chemicals based on race/ethnicity, sex, and time, reflecting changes in manufacturing practices and the potential implications for public health Calafat et al., 2007.

Workplace Safety and Occupational Health

In industrial settings, the exposure to polyfluoroalkyl chemicals has been associated with health risks. Hnizdo et al. (2004) identified a cluster of new-onset asthma cases in a chemical plant, potentially linked to exposure to certain chemicals, including N-(2,6-difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide, a compound related to the one . The investigation underscored the need for monitoring and controlling exposure to such chemicals in occupational environments to safeguard workers' health Hnizdo et al., 2004.

Health and Environmental Impact Studies

Studies have also investigated the relationship between PFC exposure and various health and environmental outcomes. For instance, Shoeib et al. (2005) examined the presence of perfluorinated alkyl sulfonamides (PFASs) in indoor air, outdoor air, and house dust, providing insights into the occurrence, sources, and potential human exposure to these chemicals. The research highlighted the significance of indoor air as a source of PFASs to the outside environment and assessed human exposure through inhalation and dust ingestion, emphasizing the potential health risks Shoeib et al., 2005.

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes information on safe handling and disposal of the compound.

Orientations Futures

This could involve potential applications of the compound, such as its use in medicine, industry, or research. It could also include areas where further research is needed.

Propriétés

IUPAC Name |

N-(2,4-difluorophenyl)-1,1,1-trifluoromethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5NO2S/c8-4-1-2-6(5(9)3-4)13-16(14,15)7(10,11)12/h1-3,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVQDUPTZRDDAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177946 | |

| Record name | Methanesulfonamide, N-(2,4-difluorophenyl)-1,1,1-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-Difluorophenyl)-1,1,1-trifluoromethanesulfonamide | |

CAS RN |

23384-22-7 | |

| Record name | Methanesulfonamide, N-(2,4-difluorophenyl)-1,1,1-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023384227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonamide, N-(2,4-difluorophenyl)-1,1,1-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.